3-Bromo-N-ethylaniline
Overview
Description
3-Bromo-N-ethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to prepare 3-Bromo-N-ethylaniline involves the nitration of bromobenzene to form 3-bromonitrobenzene, followed by reduction to 3-bromoaniline.
Direct Alkylation: Another method involves the direct alkylation of 3-bromoaniline with ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, followed by alkylation. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-N-ethylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the parent aniline derivative.
Scientific Research Applications
Chemistry: 3-Bromo-N-ethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases .
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its derivatives are employed in the manufacture of corrosion inhibitors and rubber chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Bromoaniline: Similar structure but lacks the ethyl group on the amino nitrogen.
N-Ethylaniline: Similar structure but lacks the bromine atom on the benzene ring.
4-Bromo-N-ethylaniline: Similar structure but with the bromine atom at the fourth position.
Uniqueness: 3-Bromo-N-ethylaniline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-bromo-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJPWUCWTXJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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